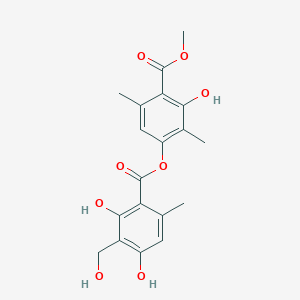
Dihydroatranorin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroatranorin is a chemical compound belonging to the class of depsides, which are secondary metabolites produced by lichens. It is structurally related to atranorin, another well-known lichen metabolite. This compound has garnered interest due to its various biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
准备方法
合成路线和反应条件
二氢地衣酚的合成通常涉及地衣酚的还原。地衣酚可以在合适的催化剂(如钯碳(Pd/C))存在下,通过氢化反应进行还原。 反应在温和条件下进行,通常在室温和常压下进行,以生成二氢地衣酚 .
工业生产方法
二氢地衣酚的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和连续流动系统以确保高效生产。 反应条件经过优化,以最大限度地提高产率和纯度,产物通过重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
二氢地衣酚会发生各种化学反应,包括:
氧化: 二氢地衣酚可以被氧化形成地衣酚或其他氧化衍生物。
还原: 如上所述,二氢地衣酚通常由地衣酚的还原生成。
取代: 它可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 钯碳(Pd/C)存在下通常使用氢气(H₂)。
取代: 各种试剂可用于特定取代反应,例如卤素用于卤化反应。
主要产物
科学研究应用
化学: 它用作合成其他地衣素和相关化合物的先驱。
生物学: 它的抗菌和抗真菌特性使其成为开发新型抗菌剂的候选药物。
医药: 二氢地衣酚的抗炎特性正在被研究,以探索其在治疗炎症性疾病中的潜在治疗应用。
作用机制
二氢地衣酚的作用机制涉及它与细胞成分的相互作用。据信,它通过破坏微生物的细胞膜完整性而发挥其抗菌和抗真菌作用。 它抗炎作用被认为是通过抑制参与炎症反应的促炎细胞因子和酶介导的 .
与相似化合物的比较
相似化合物
地衣酚: 二氢地衣酚的母体化合物。它具有相似的生物活性,但其氧化态不同。
松萝酸: 另一种地衣来源的化合物,具有相似的抗菌和抗真菌特性。
地衣素: 一种具有可比生物活性的地衣素。
独特性
二氢地衣酚因其从地衣酚的特定还原而独一无二,这赋予其独特的化学性质和生物活性。 它的还原形式可能具有不同的溶解度和稳定性特征,使其适用于地衣酚可能不那么有效的特定应用 .
相似化合物的比较
Similar Compounds
Atranorin: The parent compound from which dihydroatranorin is derived. It shares similar biological activities but differs in its oxidation state.
Usnic Acid: Another lichen-derived compound with similar antibacterial and antifungal properties.
Parmelin: A depside with comparable biological activities.
Uniqueness
This compound is unique due to its specific reduction from atranorin, which imparts distinct chemical properties and biological activities. Its reduced form may offer different solubility and stability profiles, making it suitable for specific applications where atranorin may not be as effective .
属性
分子式 |
C19H20O8 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2,4-dihydroxy-3-(hydroxymethyl)-6-methylbenzoate |
InChI |
InChI=1S/C19H20O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-6,20-23H,7H2,1-4H3 |
InChI 键 |
WHDBRSOTWRZEGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)
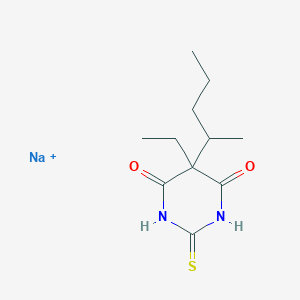


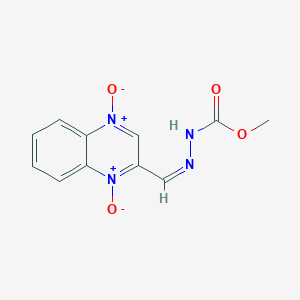
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)

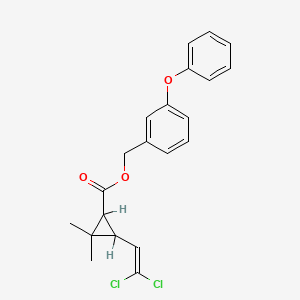
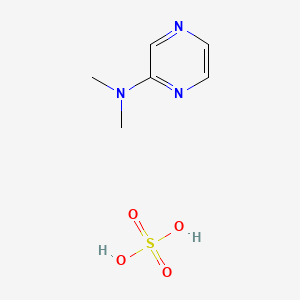
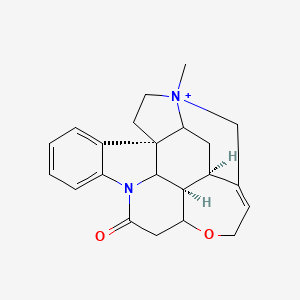
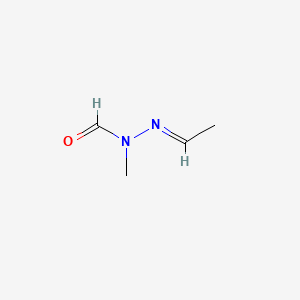
![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)
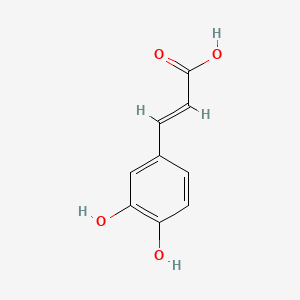
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)
